Bisdequalinium diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

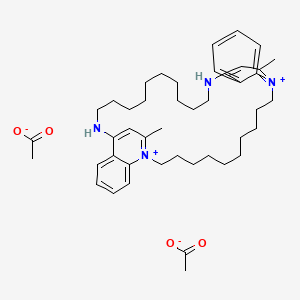

Bisdequalinium diacetate, also known as R-199, is an antibacterial agent

Scientific Research Applications

Antimicrobial Activity

Bisdequalinium diacetate, as a bisquaternary ammonium compound, shows significant antimicrobial properties. Research reveals it has been effective for more than 50 years as an antiseptic drug, particularly in clinical settings. Studies indicate its structure-activity relationships and modes of action against various microbes, including high activity against mycobacteria and protozoa, especially plasmodia, thus demonstrating its broad-spectrum antimicrobial potential (Tischer, Pradel, Ohlsen, & Holzgrabe, 2012).

Neuroprotective Potential

Bisdequalinium diacetate has been investigated for its neuroprotective effects. In vitro studies have shown that it can induce neurotoxicity by affecting mitochondrial membrane potential and ATP depletion. Interestingly, its neurotoxic effects can be prevented by certain drugs, highlighting its potential role in neurodegenerative research (Chan & Lin-Shiau, 2001).

Interaction with Muscarinic Acetylcholine Receptors

Recent studies have explored the role of bisdequalinium diacetate in interacting with muscarinic acetylcholine receptors. It has been found to act as an antagonist of M3 muscarinic receptors, with implications for airway smooth muscle contractility, which could be significant in respiratory disorders (Bugay et al., 2020).

Antimalarial Effects

Bisdequalinium diacetate has shown promising results in antimalarial drug development. Its ability to inhibit heme detoxification in Plasmodium parasites, both in vitro and in vivo, marks it as a potential lead in antimalarial therapy. The compound has shown efficacy in reducing parasitemia levels and prolonging survival in murine malaria models (Rodrigues & Gamboa de Domínguez, 2007).

Impact on Oxidative Stress in Malaria

In the context of malaria, bisdequalinium diacetate has been shown to affect oxidative stress in Plasmodium berghei-infected erythrocytes. It modifies the oxidative status, impacting activities of various antioxidant enzymes and reducing lipid peroxidation, thus indicating a biochemical pathway that could be targeted in antimalarial strategies (Rodrigues & Gamboa, 2009).

Potential in Spermatogenesis Research

Bisdequalinium diacetate's role in spermatogenesis research is an emerging area of interest. Studies have employed compounds like BDADs (bis-[dichloroacetyl]-diamines), which can inhibit spermatogenesis by blocking vitamin A metabolism, to investigate sperm production mechanisms (Hogarth et al., 2013).

properties

CAS RN |

3785-44-2 |

|---|---|

Product Name |

Bisdequalinium diacetate |

Molecular Formula |

C44H64N4O4 |

Molecular Weight |

713.02 |

IUPAC Name |

39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene;diacetate |

InChI |

InChI=1S/C40H56N4.2C2H4O2/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37;2*1-2(3)4/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3;2*1H3,(H,3,4) |

InChI Key |

IIQDCFNLLNWVKT-BGRABRFLSA-N |

SMILES |

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.CC(=O)[O-].CC(=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Bisdequalinium diacetate; R-199; Salvisol; Salvizol; bis-dequalinium; bisdequalinium acetate. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

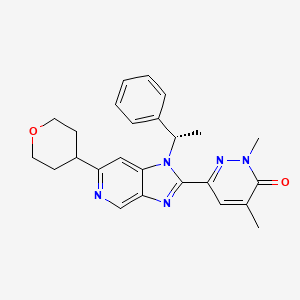

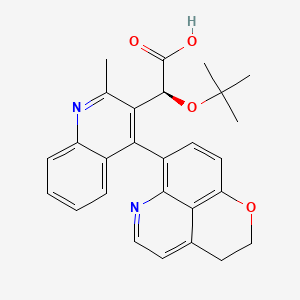

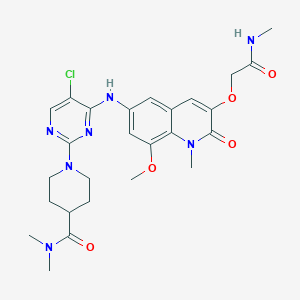

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)

![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)

![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)

![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)

![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)